Structural Differentiation: Fused 1,2-Dioxetane Ring Confers Unique Molecular Geometry
[1,2]Dioxeto[3,4-B]quinoxaline uniquely incorporates a 1,2-dioxetane ring directly fused to the quinoxaline core, a structural feature not found in either quinoxaline (CAS 91-19-0) or quinoxaline-1,4-dioxide (CAS 2423-66-7) . This fused peroxide ring system introduces a strained four-membered ring with two adjacent oxygen atoms, which is absent in the comparators [1]. The SMILES string for the target compound is c1ccc2c(c1)nc3c(n2)oo3, clearly distinguishing it from quinoxaline (c1ccc2c(c1)nccn2) and quinoxaline-1,4-dioxide (c1ccc2c(c1)[N+](=O)c3ccccc3[N+](=O)2) [2].
| Evidence Dimension | Structural Feature |
|---|---|
| Target Compound Data | Fused 1,2-dioxetane ring |
| Comparator Or Baseline | Quinoxaline: none; Quinoxaline-1,4-dioxide: N-oxide groups, no dioxetane |
| Quantified Difference | Unique structural motif; no direct quantitative comparator |
| Conditions | Structural analysis based on SMILES and InChI representations |
Why This Matters
This unique structural motif enables specific chemical reactivity and potential applications that are unattainable with standard quinoxaline derivatives.
- [1] 1,2-Dioxeto[3,4-b]quinoxaline (9CI). Chemsrc. Retrieved April 21, 2026. View Source
- [2] Quinoxaline. Chemsrc. Retrieved April 21, 2026. View Source
